2,3,6-trichloro-N-cyclohexylbenzamide
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Overview
Description
2,3,6-Trichloro-N-cyclohexylbenzamide is an organic compound characterized by the presence of three chlorine atoms and a cyclohexyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-trichloro-N-cyclohexylbenzamide typically involves the reaction of 2,3,6-trichlorobenzoic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction can be summarized as follows:
Formation of 2,3,6-trichlorobenzoyl chloride: 2,3,6-trichlorobenzoic acid is treated with thionyl chloride to form 2,3,6-trichlorobenzoyl chloride.
Amidation: The resulting 2,3,6-trichlorobenzoyl chloride is then reacted with cyclohexylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trichloro-N-cyclohexylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with different substituents replacing the chlorine atoms.
Reduction: Partially or fully dechlorinated benzamide derivatives.
Oxidation: Oxidized benzamide derivatives with additional functional groups.
Scientific Research Applications
2,3,6-Trichloro-N-cyclohexylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,6-trichloro-N-cyclohexylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3,6-Trichlorobenzamide
- 2,3,6-Trichlorobenzaldehyde
- 2,3,6-Trichlorobenzoic acid
Uniqueness
2,3,6-Trichloro-N-cyclohexylbenzamide is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14Cl3NO |
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Molecular Weight |
306.6 g/mol |
IUPAC Name |
2,3,6-trichloro-N-cyclohexylbenzamide |
InChI |
InChI=1S/C13H14Cl3NO/c14-9-6-7-10(15)12(16)11(9)13(18)17-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18) |
InChI Key |
CMKMCVPWZMWLAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2Cl)Cl)Cl |
Origin of Product |
United States |
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